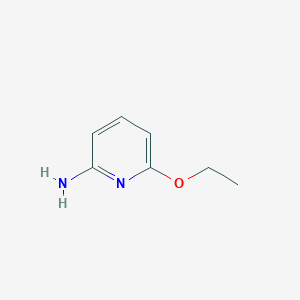

6-Ethoxy-2-pyridinamine

Descripción

Overview of Pyridinamine Derivatives in Heterocyclic Chemistry

Academic Significance of the 6-Ethoxy-2-pyridinamine Scaffold in Chemical Synthesis

The this compound scaffold holds considerable academic significance due to its role as a versatile intermediate and building block in diverse areas of chemical synthesis. chemimpex.comaaronchem.com Its unique structure allows for a variety of chemical transformations, such as nucleophilic substitutions and coupling reactions, enabling the creation of novel and complex molecules. chemimpex.com The ethoxy group enhances the compound's solubility and reactivity, making it an ideal starting point for synthesizing biologically active molecules. chemimpex.com

In pharmaceutical development , this compound is a key component in the synthesis of new therapeutic agents, particularly those targeting neurological disorders. chemimpex.com Its structural framework allows for modifications that can lead to compounds with improved efficacy and selectivity for specific biological pathways. chemimpex.com

In agricultural chemistry , it serves as an important intermediate for producing agrochemicals, including effective pesticides and herbicides, which contribute to improved crop protection and yields. chemimpex.comaaronchem.com

In material science , researchers are exploring the potential of this compound in creating advanced polymers that exhibit enhanced thermal stability and chemical resistance. chemimpex.com Furthermore, it functions as a ligand in biochemical research and coordination chemistry, facilitating the study of metal complexes used in catalysis and sensor technology. chemimpex.com The specific placement of the ethoxy group at the 6-position, in proximity to the amino group at the 2-position, can sterically influence reactions at the amine, a factor that distinguishes its reactivity from other isomers like 5-ethoxypyridin-2-amine.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 768-42-3 | chemimpex.comchemicalbook.com |

| Molecular Formula | C7H10N2O | chemimpex.comchemicalbook.com |

| Molecular Weight | 138.17 g/mol | chemimpex.comchemicalbook.comepa.gov |

| Appearance | Yellow liquid | chemimpex.com |

| Purity | ≥ 95% (NMR) | chemimpex.com |

| MDL Number | MFCD00235129 | chemimpex.comaaronchem.com |

Table 2: Comparison of Related Pyridinamine Derivatives

| Compound Name | Structure | Key Differences from this compound | Source |

|---|---|---|---|

| 5-Ethoxypyridin-2-amine | Ethoxy group at 5-position, amine at 2-position | The separation between the ethoxy and amine groups may lead to different steric hindrance and reactivity patterns. | |

| Pyridine (B92270), 3-amino-6-(2-ethoxyethoxy)- | Amino group at 3-position, ethoxyethoxy group at 6-position | Features a different substitution pattern and a more complex ether side chain, influencing biological activity and reactivity. | smolecule.com |

| 6-(2-Methoxyethoxy)pyridin-3-amine | Methoxyethoxy group at 6-position, amine at 3-position | Variation in the ether group and amino position impacts biological activity. | smolecule.com |

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 5-Ethoxypyridin-2-amine |

| Pyridine, 3-amino-6-(2-ethoxyethoxy)- |

| 6-(2-Methoxyethoxy)pyridin-3-amine |

| Pyridine |

| Quinoline |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-ethoxypyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-2-10-7-5-3-4-6(8)9-7/h3-5H,2H2,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRZIITVWIJSXOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70343017 | |

| Record name | 6-Ethoxy-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

768-42-3 | |

| Record name | 6-Ethoxy-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=768-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Ethoxy-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-ethoxypyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Ethoxy 2 Pyridinamine and Its Analogues

Established Synthetic Pathways to 2-Aminopyridines

The construction of the 2-aminopyridine (B139424) scaffold can be broadly categorized into several established methods, including nucleophilic aromatic substitution and condensation/cyclization approaches. numberanalytics.compearson.comnumberanalytics.comnih.gov

Nucleophilic aromatic substitution (SNAr) is a primary method for synthesizing substituted pyridines. pearson.comwikipedia.org The electron-deficient nature of the pyridine (B92270) ring, a result of the electronegative nitrogen atom, makes it susceptible to attack by nucleophiles, particularly at the C2 and C4 positions. pearson.comstackexchange.comgcwgandhinagar.com This reactivity is enhanced by the presence of a good leaving group, such as a halogen, at these positions. wikipedia.org

The general mechanism involves the attack of a nucleophile on the aromatic ring, forming a high-energy anionic intermediate known as a Meisenheimer complex. wikipedia.org The stability of this intermediate is crucial and is favored when the negative charge can be delocalized onto the electronegative nitrogen atom, which occurs during attack at the C2 and C4 positions. stackexchange.com

A classic example of this type of reaction is the Chichibabin reaction, which involves the direct amination of pyridine with sodium amide to produce 2-aminopyridine. wikipedia.orgwikipedia.org While historically significant, the harsh conditions required for the Chichibabin reaction can limit its generality. nih.gov Modern variations and alternative methods often rely on pre-functionalized pyridines, such as halopyridines, which can be displaced by amines under various conditions, including transition metal catalysis (e.g., Buchwald-Hartwig amination) or by using strong amine nucleophiles. nih.govnih.gov The use of pyridine N-oxides can also activate the ring towards nucleophilic attack, providing another route to 2-aminopyridines. researchgate.net

Condensation and cyclization reactions represent another fundamental strategy for constructing the pyridine ring itself. numberanalytics.comnumberanalytics.com These methods typically involve the reaction of simpler, acyclic precursors that come together to form the heterocyclic core.

Common approaches include:

Hantzsch Pyridine Synthesis : A multi-component reaction involving a β-ketoester, an aldehyde, and ammonia (B1221849) to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. ijpsonline.com

Kröhnke Pyridine Synthesis : This method utilizes α-pyridinium methyl ketone salts which react with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate. wikipedia.org

Bönnemann Cyclization : Involves the cyclization of a nitrile with two parts of acetylene (B1199291) to form a pyridine. ijpsonline.comnumberanalytics.com

Gattermann-Skita Synthesis : This reaction uses a malonate ester with dichloromethylamine. ijpsonline.com

These classical methods have been refined over time, and new variations continue to be developed to improve yields, regioselectivity, and substrate scope. researchgate.netnumberanalytics.com

Multicomponent Reactions in 6-Ethoxy-2-pyridinamine Synthesis

Multicomponent reactions (MCRs) have emerged as powerful and efficient tools for the synthesis of complex molecules like 2-aminopyridine derivatives from simple starting materials in a single step. mdpi.combenthamscience.com These reactions offer advantages in terms of atom economy, reduced waste, and operational simplicity. mdpi.comrsc.org

Several MCR strategies have been developed for the synthesis of substituted 2-aminopyridines. researchgate.netnih.gov A common approach involves the reaction of enaminones, malononitrile, and a primary amine under solvent-free conditions, which has been shown to be a simple, fast, and clean method. researchgate.netnih.gov Another catalyst-free, four-component method reacts acetophenone (B1666503) derivatives, malononitrile, aldehyde derivatives, and ammonium carbonate to produce functionalized 2-aminopyridines. mdpi.com Microwave-assisted MCRs have also been employed to enhance the efficiency and selectivity of N-substituted 2-aminopyridine synthesis. rsc.org The outcome of these reactions can often be controlled by factors such as the basicity of the amine and the nature of the solvent. rsc.org

The general mechanism for a three-component synthesis of 2-amino-3-cyanopyridines involves an initial Knoevenagel condensation between an enaminone and malononitrile, followed by a Michael addition of a primary amine and subsequent intramolecular cyclization and aromatization. nih.gov

Strategies for Ethoxy Group Introduction and Amination at the Pyridine Core

The synthesis of this compound specifically requires the introduction of both an ethoxy group and an amino group onto the pyridine ring.

Introduction of the Ethoxy Group: The ethoxy group can be introduced onto the pyridine ring through several methods. A common strategy is the nucleophilic substitution of a leaving group, such as a halogen, on the pyridine ring with an ethoxide source, like sodium ethoxide. ontosight.ai For instance, 4-chloropyridine (B1293800) can be reacted with sodium ethoxide in ethanol (B145695) to yield 4-ethoxypyridine. ontosight.ai This approach is applicable to other positions on the pyridine ring as well.

Amination of the Pyridine Core: Direct amination of the pyridine ring at the 2-position is classically achieved through the Chichibabin reaction. wikipedia.orgntu.edu.sg However, due to the harshness of sodium amide, alternative methods are often preferred. nih.gov A widely used strategy involves the amination of a pre-functionalized pyridine, such as a 2-halopyridine, via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions. nih.gov

Another effective strategy is the amination of pyridine N-oxides. researchgate.net The N-oxide group activates the C2 and C4 positions for nucleophilic attack. The pyridine N-oxide can be reacted with an aminating agent, often in the presence of an activating agent like tosyl chloride or tosyl anhydride, to introduce the amino group. researchgate.net A one-pot method for the 2-amination of pyridine N-oxides involves using Ts2O and t-butylamine, followed by in situ deprotection. researchgate.net

A distinct approach involves the conversion of pyridines into phosphonium (B103445) salts, which then react with sodium azide (B81097) to form iminophosphoranes. These intermediates can be further converted to amines, offering a regioselective amination method that is often selective for the 4-position, or the 2-position if the 4-position is blocked. nih.gov

For the synthesis of this compound, a plausible route would involve starting with a pyridine ring already containing either the ethoxy group or a suitable leaving group, and then introducing the second functional group. For example, starting with 2-amino-6-chloropyridine, a nucleophilic substitution with sodium ethoxide could yield the desired product. Alternatively, starting with 2,6-dichloropyridine, sequential substitution reactions could be employed.

Optimization of Reaction Conditions for Enhanced Synthesis Efficiency

For instance, in the multicomponent synthesis of 2-amino-3-cyanopyridines, a study showed that increasing the reaction temperature from room temperature to 80°C significantly increased the product yield. nih.gov The reaction time was also optimized, with the best yield obtained after 3 hours at 80°C. nih.gov

In the Kröhnke-type synthesis of 2,6-di(pyridin-2-yl)pyridin-4(1H)-one, optimization of the reaction temperature, the molar ratio of reactants (ethyl picolinate, acetone, and sodium hydride), and the choice of nitrogen source (ammonium formate (B1220265) was found to be optimal) led to a significant increase in the total yield from 37% to 66%. journalirjpac.com

For the synthesis of 2-ethoxy-4,6-difluoropyrimidine, a related heterocyclic compound, optimization of halogenation reaction conditions was key to improving the yield. google.com This included determining the optimal molar ratios of reagents and reaction temperatures for the various steps. google.com

Microwave irradiation has also been utilized as a tool to improve reaction efficiency, often leading to shorter reaction times and higher yields in the synthesis of N-substituted 2-aminopyridines via multicomponent reactions. rsc.org The choice of solvent can also play a critical role in directing the chemoselectivity of such reactions. rsc.org

Chemical Reactivity and Derivatization Strategies

Electrophilic Aromatic Substitution Reactions of the Pyridine (B92270) Ring

The pyridine ring is inherently electron-deficient compared to benzene, rendering it less susceptible to electrophilic aromatic substitution (SEAr). The nitrogen atom's electronegativity deactivates the ring, and in acidic conditions typical for many SEAr reactions, the nitrogen atom is protonated, further increasing this deactivation. However, the presence of the powerful electron-donating amino (-NH₂) group at the C2 position and the electron-donating ethoxy (-OEt) group at the C6 position significantly counteracts this effect. Both groups activate the pyridine ring towards electrophilic attack by increasing the electron density, primarily at the positions ortho and para to themselves.

For 6-ethoxy-2-pyridinamine, the C3 and C5 positions are activated by both the C2-amino and C6-ethoxy groups. Consequently, electrophilic substitution is strongly directed to these positions.

Nitration: The nitration of this compound serves as a clear example of this regioselectivity. Treatment with nitrating agents leads to the selective introduction of a nitro group (-NO₂) at the C3 position, yielding 6-ethoxy-3-nitropyridin-2-amine. This outcome underscores the powerful directing effect of the existing substituents.

Halogenation: The halogenation of 2-aminopyridines can be complex, sometimes resulting in the formation of by-products such as di-halogenated isomers. For instance, the bromination of 2-aminopyridine (B139424) can yield 2-amino-3,5-dibromopyridine. google.com In the case of this compound, careful control of reaction conditions is necessary to achieve mono-halogenation, which is expected to occur preferentially at the C3 or C5 position. Chlorination of 2-aminopyridines has also been reported, though yields can be moderate. google.com Protecting the amino group, for example as an acetamide, can improve the selectivity and yield of halogenation at the C5 position. google.com

| Reaction | Electrophile | Typical Reagents | Major Product | Position of Substitution |

|---|---|---|---|---|

| Nitration | NO₂⁺ | HNO₃/H₂SO₄ | 6-Ethoxy-3-nitropyridin-2-amine | C3 |

| Bromination | Br⁺ | Br₂ in Acetic Acid | 2-Amino-5-bromo-6-ethoxypyridine | C5 |

| Chlorination | Cl⁺ | Cl₂ in Ethanol (B145695) | 2-Amino-5-chloro-6-ethoxypyridine | C5 |

Nucleophilic Reactions at the Pyridine Core

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C2, C4, and C6 positions. vedantu.comwikipedia.org In this compound, the C2 and C6 positions are already substituted. While direct nucleophilic attack on the hydrogen-bearing C3, C4, or C5 positions is difficult and would require a very strong nucleophile to displace a hydride ion (as in the Chichibabin reaction), the ethoxy group at the C6 position can potentially act as a leaving group.

The displacement of alkoxy groups from the pyridine ring is not as common as the displacement of halogens but can be facilitated under certain conditions. Lewis acid-promoted transformations of 2-alkoxypyridines into 2-aminopyridines have been demonstrated, where the Lewis acid coordinates to the pyridine nitrogen, activating the ring for nucleophilic attack and facilitating the departure of the alkoxy group. actachemscand.org This suggests that under specific conditions, the ethoxy group of this compound could be displaced by a potent nucleophile, although this would compete with potential reactions at the amino group.

Transformations Involving the Amino Group

The primary amino group at the C2 position is a key site for a variety of chemical transformations, significantly expanding the synthetic utility of this compound.

Diazotization and Subsequent Reactions: The diazotization of 2-aminopyridines, including this compound, can be achieved by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. byjus.comchempedia.info This reaction converts the amino group into a diazonium salt (-N₂⁺). However, unlike the relatively stable diazonium salts derived from anilines, 2-pyridyldiazonium ions are highly unstable and readily undergo hydrolysis to form the corresponding 2-pyridone. chempedia.inforsc.org

Despite their instability, these transient diazonium intermediates can be trapped in situ for further reactions. The most notable of these is the Sandmeyer reaction , which provides a pathway to replace the original amino group with a variety of substituents, particularly halogens. byjus.comwikipedia.org By performing the diazotization in the presence of copper(I) salts (e.g., CuCl, CuBr), the diazonium group can be replaced by a chloro or bromo group, respectively. vedantu.comchemistnotes.com This two-step sequence (diazotization followed by Sandmeyer reaction) is a crucial strategy for introducing halogens at the C2 position, which can then serve as handles for further functionalization, such as cross-coupling reactions.

Acylation and Alkylation: Like other aromatic amines, the amino group of this compound can readily undergo acylation with reagents such as acid chlorides or anhydrides to form amides. This transformation is often used as a protecting strategy or to introduce new functionalities. Similarly, N-alkylation can be achieved using alkyl halides, although controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging.

| Reaction | Reagents | Intermediate/Product | Synthetic Utility |

|---|---|---|---|

| Diazotization-Hydrolysis | NaNO₂, aq. HCl, 0-5 °C | 6-Ethoxy-2(1H)-pyridone | Conversion of amino group to hydroxyl (keto) group. |

| Diazotization-Sandmeyer Reaction | 1. NaNO₂, aq. HBr, 0-5 °C 2. CuBr | 2-Bromo-6-ethoxypyridine | Introduction of a halogen for further coupling reactions. |

| Acylation | Acetyl chloride, Pyridine | N-(6-ethoxypyridin-2-yl)acetamide | Protection of the amino group, modulation of reactivity. |

Functionalization of the Ethoxy Moiety

The ethoxy group is generally stable, but its cleavage (O-dealkylation) can be accomplished under specific, typically harsh, conditions to yield the corresponding 6-hydroxy-2-pyridinamine, which exists in equilibrium with its tautomeric form, 6-amino-2(1H)-pyridone.

Acid-Catalyzed Cleavage: The most common method for ether cleavage involves treatment with strong acids, particularly hydrohalic acids like HBr or HI. wikipedia.orglibretexts.org The reaction mechanism involves the initial protonation of the ether oxygen, converting it into a good leaving group (ethanol). masterorganicchemistry.comlibretexts.org Subsequently, a nucleophilic halide ion (Br⁻ or I⁻) attacks the ethyl group via an SN2 mechanism, resulting in the formation of the pyridone and an ethyl halide. libretexts.orgmasterorganicchemistry.com Due to the stability of the pyridine ring, the cleavage occurs at the ethyl-oxygen bond rather than the aryl-oxygen bond. libretexts.org

Enzymatic O-Dealkylation: In biological systems, O-dealkylation is a common metabolic pathway catalyzed by cytochrome P450 enzymes. washington.eduresearchgate.netnih.gov This process involves the enzymatic hydroxylation of the carbon atom adjacent to the ether oxygen, forming an unstable hemiacetal intermediate. washington.edu This intermediate then spontaneously decomposes to the pyridone and acetaldehyde. researchgate.net

Coupling Reactions for Extended Molecular Architectures

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex molecules by forming carbon-carbon and carbon-heteroatom bonds. To utilize this compound in these reactions, it must first be functionalized with a suitable group, typically a halogen (Br, I) or a triflate. Halogenation can be achieved via electrophilic substitution at C3 or C5, or by replacing the C2-amino group via the Sandmeyer reaction.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (boronic acid or ester) with an organohalide. wikipedia.orglibretexts.org A halogenated derivative of this compound, such as 2-amino-5-bromo-6-ethoxypyridine, can be coupled with various aryl or heteroaryl boronic acids to synthesize biaryl structures. This method is widely used in medicinal chemistry to build complex molecular scaffolds. nih.govharvard.edu

Heck Reaction: The Heck reaction forms a substituted alkene by coupling an organohalide with an alkene in the presence of a base and a palladium catalyst. wikipedia.orglibretexts.org A halogenated this compound derivative can react with various alkenes to introduce vinyl groups onto the pyridine ring, providing access to styrenyl-type structures. nih.gov

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. scirp.org It is an efficient method for forming carbon-carbon triple bonds. Studies have demonstrated the successful Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes to produce 2-amino-3-alkynylpyridines. scirp.orgsemanticscholar.orgsemanticscholar.org This strategy can be applied to halogenated this compound derivatives to construct extended, conjugated systems.

Mechanistic Investigations of Key Chemical Transformations

The mechanisms of the primary transformations involving this compound are well-established in the broader context of organic chemistry.

Diazotization and Sandmeyer Reaction: The diazotization process begins with the formation of the nitrosonium ion (NO⁺) from nitrous acid in an acidic medium. byjus.commasterorganicchemistry.com The amino group of the pyridine acts as a nucleophile, attacking the nitrosonium ion, which after a series of proton transfers and water elimination, generates the diazonium ion. byjus.com The Sandmeyer reaction itself is understood to proceed via a radical-nucleophilic aromatic substitution (SRNAr) mechanism. byjus.comwikipedia.org It is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt. This transfer results in the extrusion of nitrogen gas (N₂) and the formation of an aryl radical. This radical then abstracts a halogen atom from a copper(II) halide species, yielding the final aryl halide product and regenerating the copper(I) catalyst. wikipedia.orgchemistnotes.com

Palladium-Catalyzed Cross-Coupling: The mechanisms of the Suzuki-Miyaura, Heck, and Sonogashira reactions are all based on a catalytic cycle involving a palladium center that cycles between Pd(0) and Pd(II) oxidation states. libretexts.orgwikipedia.org

Oxidative Addition: The cycle begins with the oxidative addition of the organohalide (e.g., bromo-ethoxypyridinamine) to a Pd(0) complex, forming a Pd(II) species. harvard.edu

Transmetalation (Suzuki) or Alkyne Coordination (Sonogashira): In the Suzuki reaction, the R' group from the organoboron reagent is transferred to the palladium center, a step known as transmetalation. wikipedia.org In the Sonogashira reaction, the alkyne coordinates to the palladium, and a copper co-catalyst facilitates the formation of a copper acetylide which then transmetalates to the palladium center.

Reductive Elimination: The final step is reductive elimination, where the two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the cycle. harvard.edu

The Heck reaction follows a similar cycle of oxidative addition, followed by migratory insertion of the alkene into the Pd-C bond, and finally β-hydride elimination to release the product alkene. libretexts.org

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 6-Ethoxy-2-pyridinamine by providing information on the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.

The ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the ethoxy group and the pyridine (B92270) ring. The ethoxy group protons typically appear as a triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group, due to spin-spin coupling. The aromatic protons on the pyridine ring are expected to resonate in the downfield region, with their specific chemical shifts and coupling patterns determined by the electronic effects of the amino and ethoxy substituents.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The pyridine ring carbons will appear in the aromatic region, with their chemical shifts influenced by the attached functional groups. The ethoxy group will show two signals in the aliphatic region corresponding to the methylene and methyl carbons. While specific experimental data for this compound is not widely published, data from analogous compounds, such as 2-amino-6-methylpyridine, can provide insight into the expected chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on structure and data from similar compounds. Actual experimental values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine-H3/H5 | 6.0 - 6.5 | 105 - 115 |

| Pyridine-H4 | 7.2 - 7.5 | 138 - 142 |

| NH₂ | 4.5 - 5.5 (broad) | - |

| -OCH₂CH₃ | 4.1 - 4.4 (quartet) | 60 - 65 |

| -OCH₂CH₃ | 1.2 - 1.5 (triplet) | 14 - 16 |

| Pyridine-C2 | - | 158 - 162 |

| Pyridine-C6 | - | 160 - 164 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

The IR spectrum of this compound is expected to display several key absorption bands. The N-H stretching vibrations of the primary amine group typically appear as two bands in the 3300-3500 cm⁻¹ region. The C-H stretching vibrations of the aromatic pyridine ring and the aliphatic ethoxy group are expected in the 2850-3100 cm⁻¹ range. The C-O stretching of the ether linkage will likely produce a strong band around 1250 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region. Data from the closely related compound 2-ethoxypyridine (B84967) shows characteristic peaks for the ethoxy group and the pyridine ring which would also be expected for this compound.

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations, which may be weak in the IR spectrum. The symmetric vibrations of the pyridine ring are often strong in the Raman spectrum.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Primary Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Primary Amine (N-H) | Scissoring | 1590 - 1650 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2970 |

| Pyridine Ring (C=C, C=N) | Stretch | 1400 - 1600 |

| Ether (C-O) | Stretch | 1200 - 1275 |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons to higher energy orbitals. These electronic transitions are characteristic of the chromophores within a molecule. For this compound, the conjugated pyridine ring system constitutes the primary chromophore.

The UV-Vis spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions. The presence of the electron-donating amino and ethoxy groups on the pyridine ring is likely to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted pyridine. Studies on similar pyridine derivatives often show absorption bands in the 250-350 nm range researchgate.net.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. It also reveals details about the structure through the analysis of fragmentation patterns. The molecular formula of this compound is C₇H₁₀N₂O, corresponding to a monoisotopic mass of approximately 138.08 Da uni.luchemimpex.comepa.gov.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight. The fragmentation of this compound is expected to proceed through characteristic pathways for aromatic amines and ethers. Common fragmentation would involve the loss of an ethyl radical (•CH₂CH₃, 29 Da) or an ethylene (B1197577) molecule (CH₂=CH₂, 28 Da) from the ethoxy group. Cleavage of the C-O bond could also lead to fragments corresponding to the ethoxy group and the aminopyridine moiety. Predicted collision cross-section values can be calculated for different adducts of the molecule uni.lu.

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Identity | Neutral Loss |

| 138 | [C₇H₁₀N₂O]⁺ (Molecular Ion) | - |

| 123 | [M - CH₃]⁺ | •CH₃ |

| 110 | [M - C₂H₄]⁺ | C₂H₄ |

| 109 | [M - C₂H₅]⁺ | •C₂H₅ |

| 95 | [M - CH₃CO]⁺ | •CH₃CO |

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

Currently, there are no published crystal structures for this compound in the refereed literature. The determination of its crystal structure would provide valuable insights into its solid-state packing, hydrogen bonding networks (involving the amino group), and potential polymorphic forms. Such information is crucial for understanding its physical properties and for applications in materials science and pharmaceuticals.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure (principally the ground state) of many-body systems, particularly atoms, molecules, and the condensed phases. DFT is popular due to its favorable balance of accuracy and computational cost. It is often employed to determine optimized molecular geometries, electronic properties, and thermodynamic parameters.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. Functionals are approximations used to describe the complex many-electron interactions, while basis sets are sets of mathematical functions used to build the molecular orbitals.

Functionals : For organic molecules like 6-Ethoxy-2-pyridinamine, hybrid functionals such as B3LYP (Becke, three-parameter, Lee–Yang–Parr) are commonly employed as they mix a portion of exact Hartree-Fock exchange with DFT exchange and correlation. Other functionals, including PBE0 or the M06 suite, may also be suitable depending on the specific properties being investigated.

Basis Sets : The Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are frequently used for geometry optimization and frequency calculations of organic compounds. For higher accuracy, correlation-consistent basis sets like those from the aug-cc-pVXZ family (where X = D, T, Q) can be utilized.

A comprehensive literature search did not yield specific studies that have established the most appropriate functionals and basis sets exclusively for this compound. Theoretical investigations on this compound would typically begin by benchmarking several functional/basis set combinations against known experimental data for related pyridine (B92270) derivatives to ensure the chosen level of theory is adequate.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule.

HOMO : Represents the ability of a molecule to donate an electron. A higher HOMO energy corresponds to a better electron donor.

LUMO : Represents the ability of a molecule to accept an electron. A lower LUMO energy corresponds to a better electron acceptor.

HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more reactive.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify chemical behavior.

Table 1: Global Reactivity Descriptors Derived from HOMO-LUMO Energies This table is for illustrative purposes, as specific calculated values for this compound are not available in the reviewed literature.

| Descriptor | Formula | Description |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicates reactivity. |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their electronic excited states. It is a primary computational method for predicting UV-Vis absorption spectra, simulating electronic transitions, and understanding photochemical behavior. By calculating the transition energies and oscillator strengths, one can predict the absorption maxima (λmax) and the intensity of electronic transitions.

Specific TD-DFT studies focused on the excited state properties of this compound are not present in the current scientific literature. A TD-DFT analysis of this molecule would be instrumental in understanding its photophysical properties, such as its color and behavior upon exposure to light.

Molecular Dynamics Simulations of this compound Systems

Molecular Dynamics (MD) is a computational simulation method for studying the physical movements of atoms and molecules over time. MD simulations provide detailed information about the conformational dynamics, solvation effects, and interactions of a molecule with its environment. For a molecule like this compound, MD simulations could be used to:

Study its behavior and preferred conformations in different solvents (e.g., water, ethanol).

Investigate its interaction with biological macromolecules, such as proteins or nucleic acids.

Predict physical properties like diffusion coefficients and viscosity.

No published molecular dynamics simulation studies specifically featuring this compound were identified during the literature review.

Quantum Chemical Calculations of Reaction Mechanisms and Transition States

Quantum chemical methods, particularly DFT, are essential for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, crucially, the transition state structures. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction rate.

For this compound, these calculations could be applied to understand its synthesis, degradation pathways, or its participation in various chemical reactions. However, there are currently no available studies in the literature that report on the quantum chemical calculations of reaction mechanisms involving this specific compound.

Molecular Docking and Protein-Ligand Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is a cornerstone of structure-based drug design. Docking algorithms score different binding poses based on factors like shape complementarity and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions). The results can help identify potential biological targets for a molecule and elucidate its mechanism of action at a molecular level.

While the pyridine scaffold is common in medicinal chemistry, a literature search did not reveal any specific molecular docking studies or protein-ligand interaction models for this compound. Such an investigation would be a critical first step in assessing its potential as a ligand for specific protein targets.

Applications in Advanced Chemical and Biochemical Sciences

Role as a Key Synthetic Intermediate in Complex Molecule Construction

The structural framework of 6-Ethoxy-2-pyridinamine, featuring a substituted pyridine (B92270) ring, renders it a valuable intermediate in the synthesis of more complex heterocyclic systems. The reactivity of the amino group and the potential for modification of the pyridine ring allow for its incorporation into a diverse range of molecular architectures.

Research has demonstrated the utility of closely related 6-ethoxy-pyridine derivatives as starting materials for the synthesis of various fused heterocyclic compounds. For instance, 2-chloro-6-ethoxy-4-acetylpyridine has been successfully employed as a precursor in the synthesis of a series of pyridines, pyrimidinones, and oxazinones. nih.gov This synthetic pathway involves the initial preparation of α,β-unsaturated ketones from the acetylpyridine derivative, which then undergo condensation and cyclization reactions to yield the target heterocyclic systems. nih.gov This example underscores the potential of the 6-ethoxypyridine scaffold, and by extension this compound, as a foundational element in the construction of novel and potentially bioactive molecules.

The synthesis of such complex molecules is of significant interest in medicinal chemistry and drug discovery, where heterocyclic compounds form the core of many pharmaceutical agents. The ability to utilize intermediates like this compound allows for the systematic exploration of chemical space and the generation of libraries of novel compounds for biological screening.

Coordination Chemistry and Ligand Design

The nitrogen atom of the pyridine ring and the exocyclic amino group in this compound provide excellent coordination sites for metal ions. This has led to its exploration as a ligand in the field of coordination chemistry, with applications spanning catalysis and sensor technology.

Formation of Metal Complexes with this compound

Pyridine derivatives are well-established as effective ligands in coordination chemistry, capable of forming stable complexes with a wide range of transition metals. The specific electronic and steric properties of the substituents on the pyridine ring can significantly influence the geometry, stability, and reactivity of the resulting metal complexes.

While direct structural data for metal complexes of this compound is not extensively available, the crystal structure of a closely related compound, 6-ethoxypyridin-1-ium-2-olate, provides valuable insights into the potential coordination behavior. In this zwitterionic form, the molecule exhibits a planar structure, and in the crystalline state, molecules are linked by hydrogen bonds to form dimers. nih.govresearchgate.net This planarity and the presence of both hydrogen bond donors and acceptors suggest that this compound can act as a versatile ligand, potentially forming well-defined coordination geometries with metal centers.

The table below summarizes the crystallographic data for 6-ethoxypyridin-1-ium-2-olate, offering a glimpse into the structural characteristics of this class of compounds.

| Parameter | Value |

| Chemical Formula | C₇H₉NO₂ |

| Molecular Weight | 139.15 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.3037 (11) |

| b (Å) | 7.0999 (6) |

| c (Å) | 12.0767 (15) |

| β (°) | 93.402 (13) |

| Volume (ų) | 710.74 (14) |

| Z | 4 |

| Data sourced from the Cambridge Crystallographic Data Centre. |

Application in Catalysis Research

Metal complexes derived from pyridine-based ligands have found widespread application as catalysts in a variety of organic transformations. The ability of the metal center to cycle through different oxidation states, combined with the tunable electronic and steric environment provided by the ligand, is key to their catalytic activity.

Iron(II) complexes featuring α-iminopyridine ligands, which share structural similarities with 2-aminopyridine (B139424) derivatives, have been shown to be effective catalysts for the oxidation of activated methylene (B1212753) groups and secondary alcohols to their corresponding ketones. rsc.org These reactions utilize common oxidants such as hydrogen peroxide and tert-butyl hydroperoxide. rsc.org The structure of the ligand plays a crucial role in determining the catalytic efficiency of the metal complex. This highlights the potential for this compound to serve as a ligand in the development of new and efficient catalysts for a range of oxidative transformations.

Development of Sensor Technologies

The interaction of pyridine-containing compounds with metal ions can lead to changes in their photophysical properties, such as fluorescence. This phenomenon forms the basis for the development of fluorescent chemosensors for the detection of specific metal ions.

Derivatives of 2-aminopyridine have been successfully utilized in the design of fluorescent sensors for the detection of toxic heavy metal ions. mdpi.com For example, a fluorescent grating sensor based on a 2-amino-3-cyanopyridine (B104079) derivative has been shown to rapidly identify and detect ions such as Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺. mdpi.com The binding of the metal ion to the pyridine derivative results in a distinct fluorescent response, allowing for the selective and sensitive detection of the target analyte. mdpi.com This research suggests that this compound could be a promising candidate for the development of novel fluorescent sensors for environmental and biological monitoring.

The table below illustrates the fluorescence response of a 2-amino-3-cyanopyridine-based sensor to various metal ions, demonstrating its selectivity.

| Metal Ion | Fluorescence Response |

| Cr²⁺ | Significant Enhancement |

| Hg²⁺ | Quenching |

| Ni²⁺ | Moderate Enhancement |

| Co²⁺ | Moderate Enhancement |

| Other Metal Ions | Minimal Change |

| Qualitative data based on reported studies of similar 2-aminopyridine derivatives. |

Research in Material Science Applications

The reactive functional groups of this compound also make it an attractive monomer for the synthesis of advanced polymers with tailored properties.

Precursor for Advanced Polymer Synthesis

Polyamides are a class of high-performance polymers known for their excellent thermal and mechanical properties. The incorporation of aromatic and heterocyclic units into the polymer backbone can further enhance these characteristics. The amino group of this compound can readily participate in condensation polymerization reactions with dicarboxylic acids or their derivatives to form polyamides.

The synthesis of polyamides from 5-alkoxyisophthalic acids and aromatic diamines has been reported, yielding polymers with good solubility and the ability to form tough, transparent, and flexible films. ncl.res.in While this example does not directly involve this compound, it demonstrates the principle of incorporating alkoxy-substituted aromatic units into polyamide chains to achieve desirable material properties. The presence of the pyridine ring in addition to the ethoxy group in this compound could impart unique characteristics to the resulting polymers, such as altered solubility, thermal stability, and potential for metal coordination within the polymer matrix. Further research in this area could lead to the development of novel high-performance materials with specialized applications.

Exploration in Aggregation-Induced Emission Systems

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly fluorescent molecules in a dilute solution become highly luminescent upon aggregation in a poor solvent or the solid state. This effect is often attributed to the restriction of intramolecular motions (RIM), such as rotation and vibration, within the molecular aggregates, which blocks non-radiative decay pathways and promotes radiative emission.

While the direct role of this compound as a primary AIE luminogen (AIEgen) is not extensively documented in dedicated studies, its structural motifs are relevant. The pyridinamine core can be incorporated into larger, more complex molecular architectures that exhibit AIE properties. The amino and ethoxy groups on the pyridine ring can influence the electronic properties, intermolecular interactions (like hydrogen bonding), and molecular packing of such larger systems. These factors are critical in the design of new AIEgens. The exploration of simple, electron-rich heterocyclic compounds like this compound as building blocks for novel AIE systems represents a promising, albeit nascent, area of materials science research.

Development of Advanced Analytical Methodologies

The unique chemical properties of this compound make it a valuable tool in the development of advanced analytical methods. Its utility stems from its capacity to act as a ligand in coordination chemistry. chemimpex.com The nitrogen atoms in the pyridine ring and the amino group can coordinate with metal ions, making it a useful component in the design of chemical sensors. chemimpex.com For instance, metal complexes involving pyridinamine ligands can exhibit changes in their optical or electrochemical properties upon binding to a target analyte, forming the basis for colorimetric or electrochemical sensors.

Furthermore, this compound is employed in the broader development of analytical techniques for the detection and quantification of various substances, contributing to reliable quality control processes. chemimpex.com In the context of chromatography, methods for the separation and analysis of hydrophilic aminopyridine isomers have been developed using techniques like High-Performance Liquid Chromatography (HPLC) with mixed-mode columns, which are compatible with mass spectrometry.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives in Biological Systems

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and drug design, providing insights into how a molecule's chemical structure correlates with its biological activity. The this compound scaffold serves as a versatile template for such studies. Aminopyridines, as a class, are known to interact with a wide array of biological targets, and their derivatives have been investigated for numerous therapeutic applications. rsc.org

SAR studies on pyridine derivatives have shown that the nature and position of substituents dramatically influence their biological effects. For the this compound core, key modifications include:

Alteration of the 6-ethoxy group: Changing the length of the alkyl chain or replacing it with other alkoxy or aryloxy groups can affect the molecule's lipophilicity, membrane permeability, and interaction with hydrophobic pockets in biological targets.

Substitution on the pyridine ring: Introducing additional functional groups (e.g., halogens, cyano groups) at other positions on the pyridine ring can alter the electronic distribution and dipole moment, thereby influencing binding interactions.

These studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds derived from the this compound structure.

Investigating Molecular Interactions with Biological Targets (e.g., enzymes, receptors)

Derivatives of this compound are investigated for their ability to interact with a diverse range of biological targets, primarily enzymes and receptors. The aminopyridine structure is a key pharmacophore that can engage in various non-covalent interactions within a target's binding site, including:

Hydrogen Bonding: The pyridine nitrogen and the amino group are effective hydrogen bond acceptors and donors, respectively.

π-π Stacking: The aromatic pyridine ring can interact with aromatic residues like phenylalanine, tyrosine, and tryptophan in a protein's active site.

Hydrophobic Interactions: The ethoxy group provides a hydrophobic character that can engage with nonpolar regions of a biological target.

Docking studies and enzymatic assays on related heterocyclic compounds have identified several potential enzyme targets.

| Potential Enzyme Target Class | Examples | Significance |

| Oxidoreductases | Cyclooxygenases (COX-1, COX-2), 5-Lipoxygenase (5-LOX) | Inhibition of these enzymes is a key mechanism for anti-inflammatory drugs. |

| Hydrolases | α-Glucosidase | Inhibition is a therapeutic strategy for managing type 2 diabetes. |

| Topoisomerases | DNA Gyrase A | A validated target for antibacterial agents. |

These interactions are the molecular basis for the biological activity of these compounds, and understanding them is essential for the rational design of new therapeutic agents. rsc.org

Mechanistic Research into Bioactivity

Research into the mechanism of action for aminopyridine-based compounds has revealed several pathways through which they exert their biological effects. A primary and well-studied mechanism for the parent aminopyridine structure is the blockade of voltage-gated potassium channels. rsc.org This action alters neuronal excitability and has applications in certain neurological conditions.

For more complex derivatives, the mechanism is often tied to the specific biological target they are designed to inhibit. For example, pyrimidine (B1678525) derivatives developed as anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes. This inhibition reduces the production of prostaglandins, which are key mediators of inflammation. The bioactivity of antimicrobial derivatives, on the other hand, might stem from the inhibition of essential bacterial enzymes like DNA gyrase, which is necessary for DNA replication.

| Bioactivity | Potential Molecular Mechanism | Biological Outcome |

| Anti-inflammatory | Inhibition of COX/LOX enzymes | Reduction in prostaglandin (B15479496) and leukotriene synthesis |

| Antibacterial | Inhibition of DNA gyrase | Disruption of bacterial DNA replication and cell division |

| Antidiabetic | Inhibition of α-glucosidase | Delayed carbohydrate digestion and lower postprandial glucose |

Mechanistic studies are vital for validating a compound's therapeutic potential and understanding its broader physiological effects.

Contributions to Agrochemical Research and Development as a Synthetic Intermediate

Beyond pharmaceuticals, this compound is a valuable synthetic intermediate in the agrochemical industry. chemimpex.com It serves as a building block for the synthesis of more complex molecules used in crop protection. chemimpex.com Its chemical versatility, including its ability to participate in nucleophilic substitution and coupling reactions, allows for the creation of novel herbicides and fungicides. chemimpex.com The incorporation of the 2-amino-6-ethoxypyridine moiety into a larger molecular structure can impart specific biological activities necessary for effective pest or weed control while influencing properties like solubility and environmental persistence. Its role as a key intermediate facilitates the development of innovative and effective solutions to enhance crop yields. chemimpex.com

Future Research Directions and Unexplored Avenues

Novel Synthetic Methodologies and Process Intensification for 6-Ethoxy-2-pyridinamine

While traditional synthetic routes to aminopyridines are established, the future of this compound synthesis lies in the adoption of more efficient, sustainable, and scalable methodologies.

Novel Synthetic Approaches: Research into one-pot, multicomponent reactions is a promising avenue. nih.govorganic-chemistry.org These methods offer the potential for increased efficiency by combining multiple reaction steps into a single procedure, thereby reducing waste and saving time. nih.govorganic-chemistry.org Green chemistry principles can be further embraced through the use of microwave-assisted synthesis, which can lead to shorter reaction times and improved yields.

Process Intensification: The application of flow chemistry represents a significant opportunity for the process intensification of this compound synthesis. researchgate.netacs.org Continuous flow reactors offer superior control over reaction parameters such as temperature and mixing, leading to improved product quality and safety, particularly for highly exothermic reactions. acs.org This technology can facilitate a more streamlined and automated production process. researchgate.net

| Synthetic Methodology | Potential Advantages | Key Research Focus |

| One-Pot Multicomponent Reactions | Reduced reaction steps, less waste, time and cost savings. | Development of novel catalytic systems and reaction conditions. |

| Microwave-Assisted Synthesis | Accelerated reaction rates, higher yields, improved purity. | Optimization of microwave parameters for specific reaction pathways. |

| Flow Chemistry | Enhanced safety, improved process control, scalability. | Design of efficient flow reactor setups and integration of in-line purification. |

Expanded Reactivity Profiles and Novel Derivatization Strategies

The inherent reactivity of the amino and pyridine (B92270) functionalities in this compound provides a foundation for a wide array of chemical transformations. chemimpex.com Future research will likely focus on a more comprehensive mapping of its reactivity and the development of innovative derivatization strategies.

Expanded Reactivity: Mechanistic studies on the nucleophilic and electrophilic substitution reactions of this compound will provide a deeper understanding of its chemical behavior. chemimpex.comnih.gov Investigations into its participation in metal-catalyzed cross-coupling reactions could unlock new pathways to complex molecular architectures. The reactivity of this compound with halogens and interhalogens, similar to studies on 4-aminopyridine, could reveal interesting and potentially useful chemical transformations. acs.org

Novel Derivatization: The development of new derivatization techniques will be crucial for creating a diverse library of this compound analogs with tailored properties. This could involve the introduction of various functional groups to modulate its electronic and steric characteristics. Such derivatization is key to its application in medicinal chemistry and materials science. hzdr.de For instance, derivatization of the amino group can be a strategy for creating fluorescent probes. nih.gov

Advanced Computational Predictions and Machine Learning in Compound Design

The integration of computational chemistry and machine learning is set to revolutionize the design and development of new molecules based on the this compound scaffold.

Advanced Computational Predictions: Density Functional Theory (DFT) studies can be employed to predict the molecular structure, electronic properties, and reactivity of this compound and its derivatives. protoqsar.com Such computational predictions can guide experimental work by identifying promising synthetic targets and predicting their properties. protoqsar.comescholarship.org

Machine Learning in Compound Design: Machine learning algorithms can be trained on existing data to develop Quantitative Structure-Activity Relationship (QSAR) models. valencelabs.com These models can predict the biological activity or physical properties of novel this compound derivatives, thereby accelerating the discovery of new functional molecules. valencelabs.com Machine learning can also be used to predict optimal reaction conditions and synthetic routes. nih.govacs.org

| Computational Approach | Application in this compound Research | Expected Outcome |

| Density Functional Theory (DFT) | Prediction of molecular geometry, electronic structure, and spectroscopic properties. | A deeper understanding of the fundamental properties of the molecule. |

| Quantitative Structure-Activity Relationship (QSAR) | Modeling the relationship between molecular structure and biological activity. | Rapid screening of virtual compounds to identify promising candidates. |

| Machine Learning (ML) | Predicting reaction outcomes, optimizing synthetic pathways, and designing novel derivatives. | Accelerated discovery of new materials and drug candidates. nih.govacs.orgatomwise.com |

Interdisciplinary Applications in Emerging Technologies

The unique electronic and structural features of this compound make it a candidate for exploration in various emerging technologies.

Organic Electronics: Pyridine derivatives are known to be used in the development of organic light-emitting diodes (OLEDs). researchgate.net Future research could explore the potential of this compound and its derivatives as components in the emissive or charge-transport layers of OLEDs. researchgate.net Its electron-rich nature could be advantageous in these applications.

Sensor Technology: The ability of the pyridine nitrogen to coordinate with metal ions makes this compound a potential building block for fluorescent sensors. mdpi.com Derivatization with fluorophores could lead to the development of chemosensors for the detection of specific metal ions or other analytes. mdpi.com

Sustainable Chemistry and Environmental Considerations in Synthesis and Application

A critical aspect of future research on this compound will be the integration of sustainable chemistry principles throughout its lifecycle.

Green Synthesis: The development of catalytic, solvent-free, or aqueous-based synthetic methods will be crucial to minimize the environmental impact of its production. organic-chemistry.orgmdpi.com The use of renewable starting materials and energy-efficient processes will also be a key focus. One-pot synthesis and base-catalyzed reactions are promising green approaches. organic-chemistry.org

Environmental Fate and Impact: Studies on the biodegradability and potential toxicity of this compound and its derivatives are necessary to assess their environmental impact. tandfonline.comsemanticscholar.orgnih.gov The environmental fate of pyridine compounds is influenced by factors such as photochemical transformation and biological degradation. tandfonline.comsemanticscholar.org Understanding these processes will be essential for responsible application and disposal. While pyridine itself is readily degraded in soil, the biodegradability of substituted pyridines can vary significantly. tandfonline.comsemanticscholar.org

Q & A

Q. Q1. What are the standard synthetic routes for 6-Ethoxy-2-pyridinamine, and how can reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Step 1: Ethoxylation of a halogenated pyridine precursor (e.g., 2-amino-6-chloropyridine) using ethoxide under reflux in anhydrous ethanol .

- Step 2: Optimization of temperature (70–90°C) and solvent polarity (e.g., DMF vs. THF) to enhance regioselectivity and minimize byproducts like dehalogenated intermediates .

- Step 3: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization. Yield improvements (>75%) are achievable with controlled stoichiometry and inert atmospheres .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.